Sapropterin Dihydrochloride

Descripción

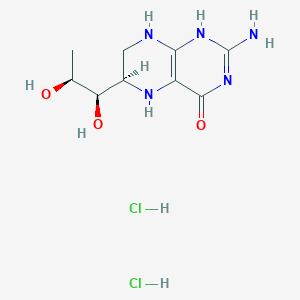

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSUYBCOVNCALL-NTVURLEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040620 |

Source

|

| Record name | Sapropterin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69056-38-8 |

Source

|

| Record name | Sapropterin dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapropterin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPROPTERIN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Sapropterin Dihydrochloride in Reversing Endothelial Dysfunction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized by impaired bioavailability of nitric oxide (NO). A key molecular mechanism underlying this dysfunction is the "uncoupling" of endothelial nitric oxide synthase (eNOS), a phenomenon where the enzyme produces superoxide (B77818) (O₂⁻) radicals instead of the vasodilator NO. This shift is often precipitated by a deficiency of the essential eNOS cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Sapropterin (B162354) dihydrochloride (B599025), a synthetic, stable formulation of BH4, acts by replenishing intracellular BH4 levels. This replenishment restores the proper function of eNOS, shifting its catalytic output back from O₂⁻ to NO. This guide provides an in-depth examination of this mechanism, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the core signaling pathways.

The Core Mechanism: eNOS Coupling and Uncoupling

Nitric oxide is a critical signaling molecule in the vasculature, mediating vasodilation, inhibiting platelet aggregation, and preventing inflammation[1]. It is synthesized by eNOS, which catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO[1]. This process requires several cofactors, with BH4 playing a central role.

eNOS Coupling: In a healthy endothelium, with sufficient BH4, the flow of electrons from the reductase domain of eNOS to the oxygenase domain is tightly "coupled" to the oxidation of L-arginine. BH4 acts as a redox-active cofactor that facilitates this electron transfer, ensuring the production of NO[2][3].

eNOS Uncoupling: In pathological states associated with increased oxidative stress, such as diabetes, hypertension, and hypercholesterolemia, intracellular BH4 can become oxidized to 7,8-dihydrobiopterin (BH2) and other inactive forms[4][5]. When BH4 levels are depleted or the BH4:BH2 ratio decreases, eNOS becomes "uncoupled"[4][5][6]. In this state, electron transfer from the reductase domain becomes uncoupled from L-arginine oxidation. Instead, molecular oxygen is prematurely reduced, leading to the generation of superoxide[2][4]. This not only reduces the production of vasoprotective NO but also actively contributes to oxidative stress[4]. The superoxide generated can further react with any available NO to form peroxynitrite, a potent oxidant that exacerbates cellular damage and further depletes BH4, creating a vicious cycle of oxidative stress and endothelial dysfunction[4].

Therapeutic Intervention with Sapropterin Dihydrochloride

This compound directly addresses the core issue of BH4 deficiency. As a synthetic equivalent of endogenous BH4, its administration increases the intracellular bioavailability of this critical cofactor[7][8]. By restoring BH4 levels, sapropterin effectively "recouples" eNOS, leading to:

-

Increased NO Synthesis: eNOS resumes its primary function of converting L-arginine to NO.

-

Reduced Superoxide Production: The generation of superoxide by eNOS is significantly diminished.

-

Improved Endothelial Function: The restoration of NO bioavailability leads to improved endothelium-dependent vasodilation and a reduction in the pro-inflammatory, pro-thrombotic state associated with endothelial dysfunction.

Quantitative Data Summary

The efficacy of BH4 supplementation in improving endothelial function has been demonstrated in various clinical settings. The tables below summarize key quantitative findings from studies investigating the effects of sapropterin or BH4.

Table 1: Effect of Tetrahydrobiopterin (B1682763) (BH4) on Endothelial Function

| Population Studied | Intervention | Primary Outcome Measure | Result | Citation |

| Patients with COPD (n=17) | Acute dose of BH4 (Sapropterin) | Flow-Mediated Dilation (FMD) | Significant increase in FMD post-treatment (P ≤ .004), restoring function to levels of healthy controls. | [9] |

| Patients with Familial Hypercholesterolemia (n=13) | Infusion of BH4 (500 µ g/min ) | Forearm Blood Flow Response to Serotonin (endothelium-dependent vasodilator) | Restored impaired serotonin-induced vasodilation. | [10] |

| Patients with Phenylketonuria (PKU) (n=88) | Sapropterin (10 mg/kg/day) for 6 weeks | Blood Phenylalanine Concentration | Mean decrease of 236 µmol/L from baseline (vs. 3 µmol/L increase in placebo group, p<0.0001). | [11] |

Table 2: Effect of Tetrahydrobiopterin (BH4) on eNOS Activity and Biomarkers

| Population / Model | Intervention | Outcome Measure | Result | Citation |

| Endothelial cells incubated with plasma from COPD patients | Plasma from patients post-BH4 treatment | Ratio of phosphorylated eNOS (Ser1177) to total eNOS | Significant increase in the phospho-eNOS:total eNOS ratio (P = .013), indicating eNOS activation. | [9] |

| ApoE-knockout mice (atherosclerosis model) | Dietary BH4 supplementation (Sapropterin) | Aortic Superoxide Production | Reduced superoxide production and restored NO synthesis. | [4] |

Key Experimental Protocols

The following protocols are fundamental to assessing the mechanism of action of sapropterin in endothelial dysfunction.

Protocol for Assessing Endothelial Function: Flow-Mediated Dilation (FMD)

Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is a widely accepted bioassay of endothelial function[9][12].

-

Patient Preparation: The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

-

Baseline Imaging: The brachial or radial artery is imaged using a high-resolution ultrasound system with a linear array transducer. The baseline diameter of the artery is recorded.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged artery segment, and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This occlusion induces ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) through the artery. This increase in shear stress stimulates the endothelium to release NO.

-

Measurement: The diameter of the artery is continuously monitored for up to 3 minutes post-cuff deflation. The peak artery diameter is recorded.

-

Calculation: FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100 A reduced FMD is indicative of endothelial dysfunction.

Protocol for Simultaneous Detection of Intracellular NO and Superoxide

This en face imaging technique allows for the direct visualization and quantification of NO and superoxide production in the endothelial layer of intact blood vessels[13][14][15][16].

-

Tissue Preparation: Aortas or other vessels are carefully excised, cleaned of perivascular tissue, and equilibrated in a physiological buffer (e.g., Krebs buffer) at 37°C.

-

Fluorescent Dye Incubation: The intact vessel segments are incubated with cell-permeable fluorescent dyes:

-

For NO Detection: 4,5-diaminofluorescein (B163784) diacetate (DAF-2DA). Intracellular esterases convert DAF-2DA to DAF-2, which reacts with NO to form the highly fluorescent DAF-2 triazole (DAF-2T)[13].

-

For Superoxide Detection: Dihydroethidium (DHE). DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits a bright red fluorescence[13][17].

-

-

Imaging: The vessel is opened longitudinally, and the endothelial surface is mounted facing upwards on a microscope slide.

-

Confocal Microscopy: The tissue is imaged using a confocal microscope with appropriate laser excitation and emission filters:

-

Quantification: The fluorescence intensity from the endothelial layer is quantified using image analysis software, providing a measure of intracellular NO and superoxide levels.

Protocol for Measuring eNOS Enzymatic Activity

The most common method for determining eNOS activity is the L-arginine to L-citrulline conversion assay, which measures the direct enzymatic output[18][19].

-

Sample Preparation: Endothelial cells or tissue homogenates are prepared. Lysates are created using an appropriate buffer.

-

Reaction Mixture: The cell/tissue lysate is incubated in a reaction buffer containing:

-

[³H]-L-arginine (as the radioactive tracer).

-

NADPH (as a required cofactor).

-

Calcium and Calmodulin (as eNOS activators).

-

Unlabeled L-arginine.

-

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by adding a stop buffer, typically containing a cation exchange resin (e.g., Dowex AG 50WX-8).

-

Separation: The resin binds the unreacted [³H]-L-arginine, while the product, [³H]-L-citrulline, remains in the supernatant.

-

Quantification: The radioactivity of the supernatant (containing [³H]-L-citrulline) is measured using a liquid scintillation counter.

-

Calculation: The amount of [³H]-L-citrulline produced is proportional to the eNOS activity in the sample. Results are often expressed as dpm (disintegrations per minute) per milligram of protein.

Visualizations: Pathways and Workflows

Signaling Pathway: eNOS Coupling vs. Uncoupling

Caption: Mechanism of eNOS coupling and uncoupling.

Experimental Workflow: Assessing Sapropterin Efficacy

Caption: Workflow for a randomized controlled trial.

Logical Relationship: Sapropterin's Role in Endothelial Health

Caption: Sapropterin's role in reversing dysfunction.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Molecular mechanisms of endothelial NO synthase uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 6. Dexamethasone, tetrahydrobiopterin and uncoupling of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for phenylketonuria and tetrahydrobiopterin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute Tetrahydrobiopterin Improves Endothelial Function in Patients With COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydrobiopterin restores endothelial function in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of this compound (tetrahydrobiopterin, 6R-BH4) for reduction of phenylalanine concentration in patients with phenylketonuria: a phase III randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterogenous vasodilator pathways underlie flow-mediated dilation in men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Video: En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries [jove.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

Sapropterin Dihydrochloride: A Synthetic Tetrahydrobiopterin Analog for Phenylalanine Hydroxylase Deficiency - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapropterin (B162354) dihydrochloride (B599025), a synthetic formulation of the naturally occurring (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), represents a significant advancement in the pharmacological management of hyperphenylalaninemia (HPA) due to tetrahydrobiopterin-responsive Phenylketonuria (PKU). By acting as a chaperone to the deficient phenylalanine hydroxylase (PAH) enzyme, sapropterin enhances its residual activity, leading to improved phenylalanine metabolism. This technical guide provides an in-depth overview of the core science behind sapropterin dihydrochloride, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development in this field.

Introduction: The Role of Tetrahydrobiopterin (B1682763) (BH4)

Tetrahydrobiopterin (BH4) is an essential cofactor for several critical enzymatic reactions in the human body.[1] It is indispensable for the function of aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters, and for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[1]

BH4-Dependent Enzymes and Pathways

The primary enzymes dependent on BH4 as a cofactor include:

-

Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of phenylalanine to tyrosine. Deficiency in PAH activity is the underlying cause of PKU.

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).

-

Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.

-

Nitric Oxide Synthases (NOS): A family of enzymes that produce nitric oxide, a critical signaling molecule in the cardiovascular, nervous, and immune systems.

This compound: A Synthetic BH4 Analog

This compound is a synthetic, orally bioavailable form of BH4.[2] It is chemically identical to the naturally occurring cofactor and serves to supplement endogenous BH4 levels or enhance the activity of deficient enzymes.

Mechanism of Action in Phenylketonuria (PKU)

In individuals with BH4-responsive PKU, mutations in the PAH gene lead to a misfolded and unstable PAH enzyme with reduced catalytic activity. This compound acts as a pharmacological chaperone, binding to and stabilizing the mutant PAH enzyme. This stabilization can lead to an increase in the enzyme's half-life and a partial restoration of its catalytic function, thereby improving the conversion of phenylalanine to tyrosine and lowering blood phenylalanine levels.[3]

Signaling and Metabolic Pathways

Quantitative Data Summary

The efficacy, pharmacokinetics, and safety of this compound have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Clinical Efficacy of this compound in PKU

| Study / Parameter | Dosage | Patient Population | Key Findings | Reference(s) |

| PKU-003 (Phase III) | 10 mg/kg/day | ≥8 years | Mean decrease in blood Phe of 236 µmol/L vs. 3 µmol/L increase with placebo after 6 weeks (p<0.0001). 44% of treated patients had a ≥30% reduction in blood Phe vs. 9% in the placebo group. | [4][5] |

| NCT00272792 (Phase III) | 20 mg/kg/day | 4-12 years | Mean increase in tolerated dietary Phe of 20.9 mg/kg/day vs. 2.9 mg/kg/day with placebo over 10 weeks (p<0.001). | [6][7] |

| SPARK (NCT01376908) | 10 mg/kg/day | <4 years | At 26 weeks, mean phenylalanine tolerance was 30.5 mg/kg/day higher in the sapropterin group compared to the diet-only group. | [8][9][10] |

| SPARK Extension | 10-20 mg/kg/day | <4 years | In the continuous treatment group, dietary Phe tolerance increased by 38.7 mg/kg/day from baseline over 3.5 years. | [11] |

| Effect on Monoamines | 20 mg/kg/day | PKU patients | Significant increase in urinary homovanillic acid (HVA), a dopamine metabolite, after 1 month of treatment (p=0.015). | [12] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Adults (10 mg/kg) | PKU Patients (5-20 mg/kg/day) | Key Observations | Reference(s) |

| Tmax (hours) | ~2.77 (fasted, intact tablet) | ~4.0 | Time to maximum concentration. | [1] |

| ~4.50 (fed, intact tablet) | ||||

| Terminal Half-life (hours) | ~4 (healthy adults) | 6.69 (± 2.29) | Little evidence of accumulation with once-daily dosing. | [13] |

| Apparent Clearance (L/h/70kg) | - | 2100 | Total bodyweight is a significant covariate. | [13] |

| Apparent Volume of Distribution (L/70kg) | - | 8350 | [13] | |

| Bioavailability | Increased by 31-41% with intact vs. dissolved tablets. Increased by ~43% with a high-fat meal. | - | Administration with food and as an intact tablet enhances absorption. | [1][14][15] |

Table 3: Safety and Tolerability Profile of this compound

| Study / Registry | Patient Population | Common Adverse Events (AEs) | Serious Adverse Events (SAEs) | Reference(s) |

| PKU-003 | ≥8 years | Upper respiratory tract infections, headache, rhinorrhea, gastrointestinal disorders. | No significant differences in SAEs between sapropterin and placebo groups. | [4][5] |

| SPARK | <4 years | Acceptable safety profile consistent with studies in older children. | - | [8][9] |

| KAMPER and PKUDOS (Pregnancy) | Pregnant women with PKU | Few AEs considered related to sapropterin, occurred in participants with high blood Phe levels. | Premature labor (n=1) and spontaneous abortion (n=1) possibly related to sapropterin. | [8] |

| FAERS Database Analysis | Real-world population | Vomiting, upper respiratory infection, rhinorrhea, decreased amino acid concentrations. | Potential signals for gastroesophageal reflux disease, flatulence, influenza, ear infection, viral infection, streptococcal pharyngitis, spontaneous abortion, and nephrolithiasis. | [11] |

Experimental Protocols

Protocol for Determining BH4 Responsiveness in PKU Patients

Objective: To empirically determine if a patient with PKU will respond to treatment with this compound by demonstrating a significant reduction in blood phenylalanine levels.

Materials:

-

This compound tablets or powder for oral solution.

-

Equipment for blood sample collection (e.g., dried blood spot cards or tubes for plasma).

-

Access to a clinical laboratory for quantitative analysis of phenylalanine.

Procedure:

-

Baseline Assessment: Obtain a baseline blood sample to measure the patient's phenylalanine concentration prior to initiating sapropterin.

-

Sapropterin Administration: Administer a single daily dose of this compound, typically 20 mg/kg. The medication should be taken with a meal to enhance absorption.[1]

-

Blood Phenylalanine Monitoring: Collect blood samples at specified time points after sapropterin administration. A common protocol involves sampling at 24 hours, 48 hours, and potentially at 1 week and 4 weeks.

-

Data Analysis: Calculate the percentage change in blood phenylalanine concentration from baseline at each time point.

-

Definition of a Responder: A patient is generally considered a responder if they exhibit a reduction in blood phenylalanine of ≥30% from baseline.[16]

-

Long-Term Management: For responders, sapropterin therapy is typically continued, often with adjustments to the dose and/or dietary phenylalanine intake to optimize metabolic control.

Protocol for Measurement of Tetrahydrobiopterin (BH4) in Plasma by HPLC with Electrochemical Detection (HPLC-ECD)

Objective: To quantify the concentration of BH4 in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).

-

Reversed-phase HPLC column (e.g., C18).

-

Reagents for mobile phase (e.g., phosphate (B84403) buffer, citric acid, ion-pairing agent, chelating agent, reducing agent).

-

Reagents for sample preparation (e.g., perchloric acid, antioxidants like dithioerythritol (B556865) (DTE) and diethylenetriaminepentaacetic acid (DTPA)).

-

BH4 standard for calibration curve.

-

Centrifuge and appropriate tubes.

Procedure:

-

Sample Collection and Handling: Collect whole blood in heparinized tubes and immediately place on ice. Centrifuge at a low temperature to separate plasma.

-

Sample Stabilization: Immediately after separation, add antioxidants (e.g., DTE and DTPA) to the plasma to prevent the oxidation of BH4.

-

Protein Precipitation: Add a precipitating agent, such as perchloric acid, to the plasma sample to remove proteins. Vortex and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the BH4.

-

HPLC-ECD Analysis:

-

Inject a known volume of the supernatant into the HPLC system.

-

The mobile phase carries the sample through the reversed-phase column, where BH4 is separated from other components.

-

As BH4 elutes from the column, it passes through the electrochemical detector. A specific potential is applied to the electrode, causing the oxidation of BH4 and generating a detectable electrical signal.

-

-

Quantification: The concentration of BH4 in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of BH4.[3][17]

Protocol for In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay using LC-MS/MS

Objective: To measure the enzymatic activity of PAH in cell lysates or tissue homogenates.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Reagents for the enzyme reaction mixture: buffer (e.g., HEPES), catalase, L-phenylalanine, and BH4.

-

Cell lysates or tissue homogenates containing PAH.

-

Internal standards (e.g., isotopically labeled phenylalanine and tyrosine).

-

Reagents for quenching the reaction and precipitating proteins (e.g., trichloroacetic acid or methanol).

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing buffer, catalase (to remove hydrogen peroxide that can damage the enzyme), and L-phenylalanine.

-

Enzyme Addition: Add a known amount of protein from the cell lysate or tissue homogenate to the reaction mixture.

-

Initiation of Reaction: Start the enzymatic reaction by adding BH4. Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or cold methanol) that also serves to precipitate proteins. Add internal standards for phenylalanine and tyrosine at this step for accurate quantification.

-

Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

The liquid chromatography step separates phenylalanine and the product, tyrosine.

-

The tandem mass spectrometry step allows for highly specific and sensitive detection and quantification of both amino acids based on their mass-to-charge ratios and fragmentation patterns.

-

-

Calculation of PAH Activity: The activity of the PAH enzyme is calculated based on the amount of tyrosine produced over the reaction time, normalized to the amount of protein in the sample.[18][19]

Conclusion

This compound has emerged as a valuable therapeutic option for a subset of patients with Phenylketonuria. Its mechanism as a pharmacological chaperone that enhances residual PAH activity is a prime example of targeted therapy for an inborn error of metabolism. The quantitative data from clinical trials consistently demonstrate its efficacy in reducing blood phenylalanine levels and increasing dietary phenylalanine tolerance in responsive individuals. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of BH4 metabolism, PAH function, and the therapeutic potential of sapropterin and other BH4 analogs. Continued research in this area is crucial for optimizing treatment strategies and improving the long-term outcomes for individuals with PKU and other BH4-deficient disorders.

References

- 1. Improving sapropterin administration efficacy in PKU: Clinical practice case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound (tetrahydrobiopterin, 6R-BH4) for reduction of phenylalanine concentration in patients with phenylketonuria: a phase III randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ncpe.ie [ncpe.ie]

- 6. Efficacy of this compound in increasing phenylalanine tolerance in children with phenylketonuria: a phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy, safety and population pharmacokinetics of sapropterin in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy, safety and population pharmacokinetics of sapropterin in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term efficacy and safety of sapropterin in patients who initiated sapropterin at < 4 years of age with phenylketonuria: results of the 3-year extension of the SPARK open-label, multicentre, randomised phase IIIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of sapropterin on urinary monoamine metabolites in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of sapropterin in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Relative bioavailability of sapropterin from intact and dissolved this compound tablets and the effects of food: a randomized, open-label, crossover study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimizing the use of sapropterin (BH(4)) in the management of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of phenylalanine hydroxylase activity by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Sapropterin Dihydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Sapropterin (B162354) Dihydrochloride (B599025), a critical cofactor for several aromatic amino acid hydroxylases. The information presented herein is intended to support research and development activities by providing detailed methodologies, quantitative data, and visual representations of the synthesis workflow and its relevant biological context.

Introduction

Sapropterin Dihydrochloride, the synthetic dihydrochloride salt of tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] These enzymes are fundamentally involved in the metabolism of phenylalanine and the biosynthesis of key neurotransmitters such as dopamine (B1211576) and serotonin.[1] Consequently, this compound is a crucial therapeutic agent for certain forms of phenylketonuria (PKU) and tetrahydrobiopterin deficiencies.[2][3] This guide details a common and effective synthetic route commencing from L-rhamnose monohydrate, culminating in highly pure this compound suitable for research applications.

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process that involves the formation of key intermediates, including 5-deoxy-L-arabinose and L-biopterin. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key stages of this compound synthesis and purification.

Synthesis of L-biopterin from 5-deoxy-L-arabinose

This procedure outlines the conversion of 5-deoxy-L-arabinose to the key intermediate, L-biopterin.

-

Formation of 5-deoxy-L-arabinose phenylhydrazone: 5-deoxy-L-arabinose is reacted with phenylhydrazine in a suitable solvent such as methanol (B129727) or ethanol (B145695). The reaction mixture is typically stirred at room temperature.

-

Acetylation: The resulting phenylhydrazone is then acetylated using acetic anhydride in the presence of a base like pyridine. This step protects the hydroxyl groups.

-

Cyclization: The acetylated phenylhydrazone is condensed with 2,4,5-triamino-6-hydroxypyrimidine sulfate in a solvent mixture, often containing water and an alcohol, to form the pterin (B48896) ring system.

-

Oxidation and Deprotection: The intermediate tetrahydrobiopterin derivative is oxidized, for instance with iodine, and subsequently deprotected (deacetylated) under basic conditions (e.g., with aqueous ammonia (B1221849) or sodium hydroxide) to yield L-biopterin.[4]

Synthesis of this compound from L-biopterin

This stage involves the reduction of the pterin ring of L-biopterin.

-

Catalytic Hydrogenation: L-biopterin is dissolved in an appropriate solvent, which can be aqueous basic solutions (e.g., potassium hydroxide, tetraethylammonium (B1195904) hydroxide) or acidic solutions (e.g., acetic acid).[5] A platinum-based catalyst, such as platinum dioxide (PtO2), is added to the solution.[3] The mixture is then subjected to hydrogen gas under pressure (from atmospheric to several bars) and stirred for a period ranging from hours to a full day.[5] The progress of the reaction is monitored by a suitable analytical technique like HPLC.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration.

Purification and Salt Formation

The final steps focus on isolating and purifying the active pharmaceutical ingredient.

-

Salt Formation: The pH of the filtrate containing the crude Sapropterin is adjusted to be acidic using hydrochloric acid. This converts the Sapropterin free base into its more stable dihydrochloride salt.

-

Crystallization: The this compound is then purified by crystallization. This can be achieved by concentrating the acidic solution and adding a less polar solvent such as ethanol, isopropanol, or a mixture of ethanol and 1-pentanol (B3423595) to induce precipitation.[6] The crystallization process may involve heating to dissolve the compound followed by controlled cooling to obtain crystals.[7][8]

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the final this compound product.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Overall Yield | ~26.8% | [9] |

| Purity (HPLC) | >98.0% to >99.9% | [2][6] |

| Melting Point | 250-280 °C (decomposes) | [2] |

Table 1: Synthesis and Physical Properties of this compound.

| Analytical Method | Key Parameters and Observations |

| HPLC | Utilized for purity assessment and quantification of related substances. Common columns include C18 and ion-exchange. Mobile phases often consist of buffers and organic modifiers like acetonitrile.[2][9][10] |

| FT-IR | Used to confirm the functional groups present in the molecular structure. |

| TGA | Provides information on the thermal stability and solvent/water content of the final product. |

| XRD | Employed to characterize the crystalline form of this compound.[11] |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the synthesized compound. |

Table 2: Analytical Characterization of this compound.

Biological Signaling Pathway

Sapropterin (BH4) is a vital cofactor for the enzymatic conversion of aromatic amino acids. The diagram below illustrates its role in these critical biochemical pathways.

Caption: Role of Sapropterin in neurotransmitter synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The methodologies and data presented are compiled from various scientific sources to offer a comprehensive resource for scientists and professionals in the field of drug development. Adherence to the detailed protocols and analytical characterization is crucial for obtaining a high-purity product suitable for further investigation.

References

- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 2. ajpaonline.com [ajpaonline.com]

- 3. Synthesis of this compound [cjph.com.cn]

- 4. data.epo.org [data.epo.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. PT1869048E - Method for producing alpha form crystals of sapropterin hydrochloride - Google Patents [patents.google.com]

- 8. WO2006112495A1 - Method for producing alpha form crystals of sapropterin hydrochloride - Google Patents [patents.google.com]

- 9. ajpaonline.com [ajpaonline.com]

- 10. caod.oriprobe.com [caod.oriprobe.com]

- 11. CN101160310A - Method for producing alpha form crystals of sapropterin hydrochloride - Google Patents [patents.google.com]

Investigating the Pharmacokinetics of Sapropterin Dihydrochloride in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for several essential enzymes, including phenylalanine hydroxylase (PAH) and nitric oxide synthase (NOS). Its primary clinical application is in the treatment of phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity. By acting as a pharmacological chaperone, sapropterin can enhance the function of residual PAH, thereby improving phenylalanine metabolism.[1][2][3] Understanding the pharmacokinetic profile of sapropterin in preclinical models is fundamental for its continued development and for exploring its therapeutic potential in other indications. This technical guide provides a comprehensive overview of the pharmacokinetics of sapropterin dihydrochloride in key preclinical species, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of sapropterin has been characterized in several preclinical species, primarily in mice, rats, and monkeys. Following oral administration, sapropterin is rapidly absorbed.[4] The bioavailability, however, is relatively low, reported to be between 7% and 12% in rats and approximately 9% in monkeys.[4]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Tmax (hr) | T1/2 (hr) | Bioavailability (%) | Cmax (ng/mL) | AUC (ng·hr/mL) |

| Mouse | Not Specified | ~1 | ~1.3 | Not Reported | Not Reported | Not Reported |

| Rat | 100 | ~2 | ~1.1 | 7 - 12 | Not Reported | Not Reported |

| Monkey | Not Specified | ~3 | ~1.4 | ~9 | Not Reported | Not Reported |

Data compiled from FDA regulatory documents. Specific Cmax and AUC values were not consistently reported in the reviewed literature.[4]

Distribution, Metabolism, and Excretion

Following administration, sapropterin distributes primarily to the kidneys and liver in rats.[4] It does not significantly accumulate in plasma or organs after repeated oral doses up to 100 mg/kg in rats.[4] However, at a high dose of 600 mg/kg/day for 13 days in pregnant rabbits, some accumulation was observed.[4] Sapropterin does not appear to activate or inhibit the cytochrome P450 metabolic pathway.[4] The primary route of excretion for sapropterin and its metabolites is through the urine, particularly after intravenous administration in rats.[4][5] Identified metabolites in rat urine include 7,8-Dihydrobiopterin (DHBP), pterin, 7,8-Dihydropterin (DHPT), and 6-hydroxylumazine (6-OH-Lu).[4]

Experimental Protocols

Pharmacokinetic Study in Rodents

A typical preclinical pharmacokinetic study of sapropterin in rodents would involve the following steps:

-

Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[4] Animals are housed in controlled environments with standard diet and water ad libitum.

-

Drug Administration: this compound is typically dissolved in water or a suitable vehicle and administered via oral gavage (p.o.) or intravenous (i.v.) injection. Doses used in preclinical studies have ranged from 25 mg/kg to 250 mg/kg for oral administration.[4]

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation and stored at -70°C until analysis.

-

Bioanalytical Method: Due to the instability of BH4 in plasma, its concentration is often measured indirectly.[6][7] The method involves the oxidation of BH4 to L-biopterin, which is a more stable compound. The concentration of L-biopterin is then quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] A correction factor is applied to calculate the original BH4 concentration. The lower limit of quantification is typically in the range of 5-10 ng/mL for BH4.[8]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Experimental Workflow

Preclinical Pharmacokinetic Experimental Workflow

Signaling Pathways

This compound exerts its therapeutic effects by acting as a cofactor for key enzymes. The two primary pathways influenced by sapropterin are the phenylalanine hydroxylation pathway and the nitric oxide synthesis pathway.

Phenylalanine Hydroxylase (PAH) Pathway

In this pathway, PAH converts phenylalanine to tyrosine. This reaction is dependent on the presence of BH4 as a cofactor.[1][9] In individuals with PKU, mutations in the PAH enzyme can lead to reduced activity.[1] Sapropterin supplementation can help to stabilize the mutant PAH enzyme and increase its residual activity, thereby lowering phenylalanine levels in the blood.[1]

Phenylalanine Hydroxylase (PAH) Catalytic Cycle

Nitric Oxide Synthase (NOS) Pathway

BH4 is also an essential cofactor for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS).[10] NOS catalyzes the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. When BH4 levels are insufficient, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, which can contribute to oxidative stress.[11]

Nitric Oxide Synthase (NOS) Catalytic Cycle

Conclusion

The preclinical pharmacokinetic profile of this compound demonstrates rapid oral absorption with low bioavailability in common laboratory animal models. The compound is primarily distributed to the kidneys and liver and is excreted in the urine along with its metabolites. As a synthetic form of BH4, sapropterin plays a crucial role as a cofactor in the PAH and NOS pathways, which form the basis of its therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important therapeutic agent. Further studies to elucidate dose-proportionality and to obtain more comprehensive Cmax and AUC data across a range of doses in preclinical models would be valuable for refining our understanding of sapropterin's pharmacokinetic behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Phenylalanine Hydroxylase [bio.davidson.edu]

- 10. ahajournals.org [ahajournals.org]

- 11. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Chaperone Sapropterin Dihydrochloride: A Technical Guide to its Role in Stabilizing Phenylalanine Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of sapropterin (B162354) dihydrochloride's mechanism of action as a pharmacological chaperone for the enzyme phenylalanine hydroxylase (PAH). Phenylketonuria (PKU), an autosomal recessive metabolic disorder, arises from mutations in the PAH gene, leading to deficient PAH activity.[1][2][3] This deficiency impairs the conversion of phenylalanine to tyrosine, causing an accumulation of phenylalanine in the blood and brain, which can lead to severe neurological damage if untreated.[1][2] Sapropterin dihydrochloride (B599025), a synthetic form of the natural PAH cofactor tetrahydrobiopterin (B1682763) (BH4), represents a significant therapeutic advancement for a subset of PKU patients.[4][5]

The Molecular Basis of PAH Deficiency and the Chaperone Effect of Sapropterin

Over 1,000 mutations have been identified in the PAH gene, with a significant portion being missense mutations.[6] These mutations often lead to the misfolding of the PAH protein, rendering it unstable and prone to premature degradation.[7][8][9] The cellular quality control system, particularly the ubiquitin-proteasome pathway, recognizes these misfolded proteins and targets them for destruction, resulting in a functional deficiency of the PAH enzyme.[1][8]

Sapropterin dihydrochloride functions as a pharmacological chaperone by directly binding to and stabilizing the mutant PAH protein.[7] This binding helps to correct the misfolded conformation, increasing the steady-state levels of functional PAH tetramers and thereby restoring a degree of enzymatic activity.[9] This chaperone effect is most pronounced in patients with specific PAH mutations that result in a protein that retains some residual activity and is amenable to stabilization by BH4.[6]

Quantitative Effects of this compound

The efficacy of sapropterin as a pharmacological chaperone can be quantified both in vitro through biochemical assays and in vivo through clinical trials.

In Vitro Effects on PAH Stability and Kinetics

| PAH Mutant | Effect of Sapropterin/BH4 | Kinetic/Stability Parameter Change |

| F39L, I65T, L308F | Partially corrects decreased affinity for cofactor | Decreased Km for BH4 |

| General Misfolding Mutants | Increases protein stability | Increased Tm, protection from proteolytic degradation |

| Various Responsive Mutants | Enhances residual catalytic activity | Increased Vmax |

Table 1. Summary of Reported In Vitro Effects of Sapropterin/BH4 on Mutant PAH Proteins. Data synthesized from studies demonstrating sapropterin's role in correcting kinetic and stability defects.[8]

Clinical Efficacy in PKU Patients

Clinical trials have demonstrated that sapropterin is effective in a subset of PKU patients, typically those with milder phenotypes. Responsiveness is often defined as a ≥30% reduction in blood phenylalanine levels after a trial period.

| Clinical Study | Patient Population | Dosage | Key Outcomes |

| Phase III (Levy et al., 2007) | 89 patients (≥8 years) with baseline Phe >480 µmol/L | 10 mg/kg/day | Mean blood Phe decreased by 236 µmol/L in the sapropterin group vs. a 3 µmol/L increase in the placebo group. 44% of treated patients achieved a ≥30% reduction in Phe levels. |

| SPARK Trial (Muntau et al., 2017) | Children <4 years | 10 mg/kg/day | Sapropterin group had a mean increase in dietary Phe tolerance of 36.9 mg/kg/day compared to 13.1 mg/kg/day in the diet-alone group.[4] |

| PKU-006 (Trefz et al., 2009) | 90 children (4-12 years) | 20 mg/kg/day | 50 of 90 children were responders (>30% Phe reduction). Responders showed a significant increase in dietary Phe tolerance. |

| Observational Study (Muntau et al., 2013) | 112 patients (4-45 years) | 10-20 mg/kg/day | 46 of 112 patients were responsive. Responsive patients had a mean Phe tolerance increase of 189%.[3] |

Table 2. Summary of Key Clinical Trial Data for this compound.

Key Experimental Protocols

Assessing the pharmacological chaperone activity of compounds like sapropterin involves a series of in vitro and cell-based assays.

In Vitro PAH Activity Assay

This assay measures the enzymatic conversion of phenylalanine to tyrosine by recombinant wild-type or mutant PAH.

Objective: To determine the specific activity of PAH and assess the effect of sapropterin on enzyme kinetics (Km, Vmax).

Methodology:

-

Protein Expression and Purification: Express recombinant wild-type or mutant PAH in a suitable system (e.g., E. coli) and purify.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 0.1 M Na-HEPES, pH 7.0). The reaction mixture should contain the purified PAH enzyme, catalase, and L-phenylalanine.[7]

-

Enzyme Activation (Optional but Recommended): Pre-incubate the enzyme with L-phenylalanine (e.g., 1 mM) for 5 minutes at 25°C to activate the enzyme.[10] Add ferrous ammonium (B1175870) sulfate (B86663) for the final minute of pre-incubation.[7]

-

Initiation of Reaction: Initiate the reaction by adding the cofactor, BH4 (in the form of sapropterin), at various concentrations.[10]

-

Detection of Tyrosine: Measure the production of tyrosine over time. This can be done continuously by monitoring the increase in tyrosine's natural fluorescence (λexc = 274 nm, λem = 304 nm) using a microplate reader.[11] Alternatively, the reaction can be stopped at specific time points and the amount of tyrosine quantified using methods like HPLC.

-

Data Analysis: Calculate the initial reaction velocities and fit the data to Michaelis-Menten or Hill equations to determine Vmax and Km for BH4.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement by a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12][13]

Objective: To demonstrate that sapropterin binds to and stabilizes PAH within intact cells.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) transiently transfected to express a specific PAH mutant. Treat the cells with sapropterin (or vehicle control) for a defined period (e.g., 4 hours).

-

Thermal Denaturation: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[13]

-

Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles.[13] Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[13]

-

Protein Detection: Analyze the amount of soluble PAH remaining in the supernatant at each temperature using Western blotting with a specific anti-PAH antibody.

-

Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the sapropterin-treated cells compared to the control indicates stabilization of PAH by the compound.

Patient Stratification and Response Prediction

A significant challenge in the clinical application of sapropterin is predicting which patients will respond to treatment. Genotype is a key determinant of responsiveness.[3] Patients with mutations that cause severe misfolding and result in no residual enzyme activity are less likely to respond. In contrast, patients with certain missense mutations that allow for the production of a partially functional, albeit unstable, protein are the best candidates for this therapy.[6] A BH4 loading test, where blood phenylalanine levels are monitored after a trial of sapropterin, is the standard method for determining responsiveness.[6]

Conclusion

This compound exemplifies the successful application of pharmacological chaperoning as a therapeutic strategy for a genetic metabolic disorder. By stabilizing mutant PAH protein, it addresses the root molecular defect in a specific subset of PKU patients, leading to clinically meaningful reductions in blood phenylalanine levels and increased dietary tolerance. Continued research into the precise structural and kinetic effects of sapropterin on a wider range of PAH mutations, coupled with refined diagnostic and patient stratification protocols, will further optimize its use in the management of phenylketonuria.

References

- 1. Hypoxia-induced alterations in the lung ubiquitin proteasome system during pulmonary hypertension pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioweb.cbm.uam.es [bioweb.cbm.uam.es]

- 3. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 21, SPARK Study — Mean Change in Dietary Phe Tolerance (mg/kg/day) From Baseline to End of Treatment (Intention-To-Treat Population) - Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sapropterin hydrochloride: enzyme enhancement therapy for phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Targeted Therapy: A Technical Guide to the History and Discovery of Sapropterin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), represents a landmark achievement in the treatment of phenylketonuria (PKU), a rare inherited metabolic disorder. This technical guide provides an in-depth exploration of the history, discovery, and development of sapropterin dihydrochloride as a therapeutic agent. It details the scientific journey from the initial understanding of PKU to the preclinical and clinical research that established this compound as the first pharmacological treatment for a subset of patients with this condition. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biochemical pathways to offer a comprehensive resource for professionals in the field of drug development and metabolic disease research.

A Historical Perspective: From Discovery of Phenylketonuria to a Targeted Therapy

The story of this compound is intrinsically linked to the history of phenylketonuria itself. The journey began in 1934 when the Norwegian physician Dr. Asbjørn Følling identified phenylpyruvic acid in the urine of two siblings with severe intellectual disabilities, a discovery that first defined PKU as a distinct clinical entity[1][2]. Subsequent research by scientists like L. I. Woolf and Horst Bickel in the post-war era elucidated the metabolic basis of PKU, linking it to an inability to properly metabolize the amino acid phenylalanine and paving the way for the development of a low-phenylalanine diet as the primary treatment[3].

The concept of using tetrahydrobiopterin (BH4) as a potential therapy emerged from the understanding of its role as a critical cofactor for the enzyme phenylalanine hydroxylase (PAH), the enzyme deficient in PKU. In 1999, a pivotal breakthrough occurred when Dr. Shigeo Kure and his colleagues demonstrated that some patients with PAH deficiency experienced a reduction in blood phenylalanine levels in response to BH4 therapy[4]. This discovery identified a subset of "BH4-responsive" PKU patients and opened the door for a pharmacological approach to treatment[5].

This seminal work spurred the development of a stable, synthetic formulation of BH4, this compound, by BioMarin Pharmaceutical Inc.[4]. The company initiated an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) on August 16, 2004[6]. Following a series of pivotal clinical trials, this compound, under the brand name Kuvan®, received FDA approval in December 2007, marking a new era in the management of PKU[7][8].

Mechanism of Action and Underlying Biochemistry

This compound is a synthetic equivalent of the naturally occurring (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, an essential cofactor for the enzyme phenylalanine hydroxylase (PAH). In individuals with BH4-responsive PKU, mutations in the PAH gene result in a dysfunctional enzyme with reduced activity. Sapropterin acts as a pharmacological chaperone, enhancing the residual activity of the mutant PAH enzyme. This allows for the conversion of phenylalanine to tyrosine, thereby reducing the toxic accumulation of phenylalanine in the blood and brain.

Tetrahydrobiopterin (BH4) Biosynthesis Pathway

The endogenous production of BH4 is a multi-step enzymatic process that begins with guanosine (B1672433) triphosphate (GTP).

Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4).

Phenylalanine Hydroxylase (PAH) Catalytic Cycle

The conversion of phenylalanine to tyrosine by PAH is a complex catalytic cycle that requires BH4 as a cofactor.

Caption: The catalytic cycle of phenylalanine hydroxylase (PAH).

Preclinical Development

The preclinical evaluation of this compound established its pharmacological activity and safety profile prior to human trials.

Pharmacology

-

In vitro studies: Experiments using recombinant mutant PAH enzymes demonstrated that sapropterin could increase the residual activity of certain mutant forms of the enzyme. These studies helped to establish the proof-of-concept for BH4 as a potential therapy for a subset of PKU patients.

-

Animal models: Studies in mouse models of PKU showed that administration of sapropterin led to a reduction in blood phenylalanine levels.

Toxicology

A comprehensive battery of toxicology studies was conducted to assess the safety of this compound.

-

Acute Toxicity: Single-dose toxicity studies were performed in mice, rats, and marmosets via oral, intravenous, and subcutaneous routes. The minimal lethal doses were determined for each species and route of administration[9].

-

Repeat-Dose Toxicity: Chronic toxicity studies were conducted in rats and monkeys to evaluate the effects of long-term administration.

-

Carcinogenicity: Long-term oral carcinogenicity studies were performed in rats (104 weeks) and mice (78 weeks). A dose-related increase in benign adrenal pheochromocytoma was observed in male rats at high doses[9][10][11].

-

Genotoxicity: Sapropterin was evaluated in a battery of in vitro and in vivo genotoxicity assays and was found to have no mutagenic or clastogenic potential[10][11].

-

Reproductive and Developmental Toxicity: Studies in rats and rabbits showed no evidence of teratogenicity. However, at high doses in rats, a reduction in the number and body weight of live fetuses was observed[9][12].

Clinical Development: Pivotal Trials

The clinical development program for this compound was designed to evaluate its efficacy and safety in patients with BH4-responsive PKU. Two pivotal Phase 3 trials, PKU-003 and PKU-006, were instrumental in securing regulatory approval.

Quantitative Data Summary of Pivotal Clinical Trials

| Study Identifier | PKU-003 [6][13][14] | PKU-006 [4][13][14] |

| Phase | 3 | 3 |

| Study Design | Randomized, double-blind, placebo-controlled | Randomized, double-blind, placebo-controlled |

| Patient Population | 89 patients (≥8 years old) with PKU and elevated blood Phe levels, previously identified as responders to sapropterin in a screening study. | 90 children (4-12 years old) with PKU on a Phe-restricted diet were screened for responsiveness. 46 responders were randomized. |

| Treatment Groups | Sapropterin 10 mg/kg/day or Placebo | Sapropterin 20 mg/kg/day or Placebo |

| Treatment Duration | 6 weeks | 10 weeks |

| Primary Efficacy Endpoint | Mean change in blood Phe from baseline at Week 6. | Mean amount of dietary Phe supplement tolerated at Week 10 while maintaining blood Phe control (<360 µmol/L). |

| Key Efficacy Results | Sapropterin Group: Mean change in blood Phe of -239 µmol/L. Placebo Group: Mean change in blood Phe of +6 µmol/L. (p<0.001) | Sapropterin Group: Tolerated an additional 20.9 mg/kg/day of Phe. Placebo Group: Tolerated an additional 2.9 mg/kg/day of Phe. (p<0.001) |

| Key Safety Findings | Generally well-tolerated. Most common adverse events were headache, upper respiratory tract infection, and cough. | Generally well-tolerated with a safety profile consistent with PKU-003. |

Experimental Protocols of Pivotal Clinical Trials

-

Patient Selection:

-

Inclusion Criteria: Patients aged 8 years and older with a diagnosis of PKU and who had demonstrated a response to sapropterin (defined as a ≥30% reduction in blood Phe from baseline) in a prior screening study (PKU-001). Patients were required to have received at least 7 out of 8 scheduled doses in the screening study.

-

Exclusion Criteria: Concurrent disease or condition that would interfere with study participation or safety (e.g., seizure disorder, oral steroid-dependent asthma), requirement for concomitant treatment with drugs known to inhibit folate synthesis (e.g., methotrexate), and concurrent use of levodopa.

-

-

Dosing and Administration: Patients were randomized in a 1:1 ratio to receive either this compound at a dose of 10 mg/kg/day or a matching placebo, administered orally once daily for six weeks[6].

-

Blood Sample Collection and Phenylalanine Analysis: Blood samples for the determination of phenylalanine levels were collected at baseline and at regular intervals throughout the 6-week treatment period. Phenylalanine concentrations were measured using a validated analytical method, typically tandem mass spectrometry (MS/MS) from dried blood spots.

-

Efficacy Assessment: The primary efficacy endpoint was the mean change in blood phenylalanine concentration from baseline to week 6. Secondary endpoints included the proportion of patients achieving a blood phenylalanine level ≤600 µmol/L at week 6[15].

-

Statistical Analysis: The primary efficacy endpoint was analyzed using an analysis of covariance (ANCOVA) model with baseline phenylalanine level and treatment group as covariates. The last observation carried forward (LOCF) method was used to handle missing data[15][16].

-

Patient Selection:

-

Inclusion Criteria: Children aged 4 to 12 years with a diagnosis of PKU who were on a phenylalanine-restricted diet. Responsiveness to sapropterin was determined in an initial 8-day open-label period, with a response defined as a ≥30% decrease in plasma phenylalanine levels[4].

-

Exclusion Criteria: Similar to the PKU-003 study, with a focus on ensuring patient safety and the integrity of the study data.

-

-

Dosing and Administration: Responders were randomized (3:1) to receive either this compound at a dose of 20 mg/kg/day or a matching placebo for 10 weeks, in addition to their phenylalanine-restricted diet[4].

-

Dietary Phenylalanine Supplementation: After 3 weeks of treatment, if blood phenylalanine control was adequate (<360 µmol/L), a dietary phenylalanine supplement was added every 2 weeks.

-

Efficacy Assessment: The primary efficacy endpoint was the mean amount of dietary phenylalanine supplement tolerated at the last visit where adequate blood phenylalanine control was maintained, up to week 10.

-

Statistical Analysis: The difference in the mean tolerated phenylalanine supplement between the sapropterin and placebo groups was analyzed using appropriate statistical methods to determine significance.

Conclusion

The discovery and development of this compound represents a significant advancement in the management of phenylketonuria. From the initial identification of the disease to the elucidation of its biochemical basis and the subsequent targeted development of a pharmacological therapy, the journey of sapropterin exemplifies the power of translational research. The robust preclinical and clinical data have established its efficacy and safety in a specific subset of patients with PKU, offering them a valuable therapeutic option to improve metabolic control and potentially liberalize their restrictive diet. This in-depth technical guide provides a comprehensive overview of this journey, serving as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing treatments for rare metabolic diseases. Further research into the long-term neurocognitive outcomes and the application of sapropterin in broader patient populations will continue to shape its role in the evolving landscape of PKU management.

References

- 1. pkunews.org [pkunews.org]

- 2. The Early History of PKU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Scent: The Discovery of PKU | Science History Institute [sciencehistory.org]

- 4. dovepress.com [dovepress.com]

- 5. Response of patients with phenylketonuria in the US to tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. fda.gov [fda.gov]

- 13. Submission History - Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discussion - Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Understanding the Genetic Basis of Responsiveness to Sapropterin Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical pharmacological chaperone for patients with certain genetic disorders of phenylalanine metabolism. Its efficacy is profoundly influenced by the underlying genetic landscape of the individual. This technical guide provides an in-depth exploration of the genetic determinants of responsiveness to sapropterin dihydrochloride, with a primary focus on Phenylketonuria (PKU) and BH4 deficiencies. We will delve into the specific mutations, experimental protocols for assessing responsiveness, and the molecular pathways governing treatment outcomes. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a clear understanding for researchers and professionals in drug development.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic formulation of 6R-tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylase enzymes.[1][2] In the context of inherited metabolic disorders, its primary role is to act as a pharmacological chaperone for the phenylalanine hydroxylase (PAH) enzyme.[3][4] Mutations in the PAH gene are the cause of Phenylketonuria (PKU), an autosomal recessive disorder characterized by the inability to properly metabolize the amino acid phenylalanine.[5][6][7][8] This leads to an accumulation of phenylalanine in the blood and brain, which can cause severe neurological damage if left untreated.[7][8]

Sapropterin works by enhancing the activity of residual mutant PAH enzyme, thereby improving the conversion of phenylalanine to tyrosine.[7][8] Responsiveness to sapropterin is largely dependent on the specific PAH gene mutation, with certain mutations allowing for a significant restoration of enzyme function in the presence of the cofactor.[5][6] Beyond PKU, sapropterin is also the primary treatment for BH4 deficiencies, a group of rare genetic disorders affecting the synthesis or regeneration of BH4.[2][9] In these cases, sapropterin directly replenishes the deficient cofactor.

Genetic Determinants of Sapropterin Responsiveness in Phenylketonuria

The responsiveness to sapropterin in PKU patients is strongly correlated with their PAH genotype.[10] Over 800 mutations have been identified in the PAH gene, leading to a wide spectrum of clinical phenotypes.[5] Generally, patients with milder forms of PKU, who possess some residual PAH enzyme activity, are more likely to respond to sapropterin therapy.[11]

PAH Mutations Associated with Responsiveness

Certain missense mutations in the PAH gene are consistently associated with a positive response to sapropterin. These mutations often lead to protein misfolding or instability, which can be partially corrected by the chaperone-like activity of sapropterin.[6][12]

Table 1: PAH Alleles and Genotypes Frequently Associated with Sapropterin Responsiveness

| Allele/Genotype | Number of Patients/Alleles | Study Findings | Reference |

| Alleles | |||

| Y414C | 16 alleles | Most frequently associated with response. | [5] |

| L48S | 12 alleles in 7 patients | Always showed response to sapropterin. | [5] |

| I65T | 9/9 patients | Consistently associated with response. | [3] |

| Genotypes | |||

| p.[L48S];[L48S] | Not specified | Always associated with response at a low dose. | [5] |

| p.[Y414C];[Y414C] | Not specified | Always associated with response at a low dose. | [5] |

PAH Mutations Associated with Non-Responsiveness

Conversely, severe mutations that result in a complete loss of PAH enzyme function, such as null mutations, are typically associated with a lack of response to sapropterin.

Table 2: PAH Alleles and Genotypes Frequently Associated with Sapropterin Non-Responsiveness

| Allele/Genotype | Number of Patients/Alleles | Study Findings | Reference |

| Alleles | |||

| R408W | 38 alleles | Most frequently detected in non-responders. Strongly associated with non-response. | [3][5] |

| IVS12+1G>A | 18 alleles | Detected frequently in non-responders. | [5] |

| Genotypes | |||

| [IVS12+1G>A];[IVS12+1G>A] | Not specified | Always associated with non-response. | [5] |

| p.[L348V];[R408W] | Not specified | Always associated with non-response. | [5] |

| p.[P281L];[P281L] | Not specified | Always associated with non-response. | [5] |

| p.[R158Q];[R408W] | Not specified | Always associated with non-response. | [5] |

| p.[R261Q];[R408W] | Not specified | Always associated with non-response. | [5] |

It is important to note that while genotype is a strong predictor, the response to sapropterin can be variable, and in most cases, cannot be predicted based on a single mutation alone.[5] Therefore, a therapeutic trial is often necessary to definitively determine responsiveness.

Genetic Basis of Sapropterin Therapy in BH4 Deficiencies

Tetrahydrobiopterin (BH4) deficiencies are a group of autosomal recessive disorders caused by mutations in genes involved in the synthesis or regeneration of BH4.[9] These include deficiencies in GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), sepiapterin (B94604) reductase (SR), dihydropteridine reductase (DHPR), and pterin-4-alpha-carbinolamine dehydratase (PCD).[9]

Unlike in PKU where sapropterin acts as a chaperone, in BH4 deficiencies, sapropterin therapy serves as a direct replacement for the deficient cofactor. Therefore, responsiveness is generally expected in patients with these conditions. The specific genes implicated in BH4 deficiencies are outlined in Table 3.

Table 3: Genes Associated with BH4 Deficiencies Treatable with Sapropterin

| Gene | Enzyme | Function | Reference |

| GCH1 | GTP cyclohydrolase I | Catalyzes the first step in BH4 biosynthesis. | [2][9] |

| PTS | 6-pyruvoyl-tetrahydropterin synthase | Involved in the enzymatic synthesis of BH4. | [2][9] |

| SPR | Sepiapterin reductase | Catalyzes the final step in BH4 synthesis. | [9] |

| QDPR | Quinoid dihydropteridine reductase | Regenerates BH4 from its oxidized form. | [2][13] |

| PCBD1 | Pterin-4-alpha-carbinolamine dehydratase | Involved in the regeneration of BH4. | [2] |

Experimental Protocols for Determining Sapropterin Responsiveness

A standardized approach to determining sapropterin responsiveness is crucial for clinical decision-making. The general protocol involves a sapropterin loading test.

Sapropterin Loading Test

The core of the responsiveness assessment is a therapeutic trial with this compound. While protocols may vary slightly between studies and clinical centers, the fundamental components remain consistent.

Table 4: Summary of Experimental Protocols for Sapropterin Responsiveness Testing

| Parameter | Protocol 1 | Protocol 2 (START) |

| Study Design | Open-label | Double-blind, placebo-controlled |

| Patient Population | 112 PKU patients (4-45 years) | 74 PKU patients |

| Dosage | 10 mg/kg/day for week 1, then 20 mg/kg/day for week 2. | Not explicitly stated in abstract, but a 4-week clinical test. |

| Duration | 2 weeks for initial assessment. | 4 weeks. |

| Response Definition | ≥30% reduction in phenylalanine (Phe) levels. | Not explicitly stated in abstract, but evaluated for response-genotype correlates. |

| Dietary Control | Strict dietary control is a challenge. | Controlled dietary phenylalanine. |

| Reference | [5] | [3][4] |